1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one

Description

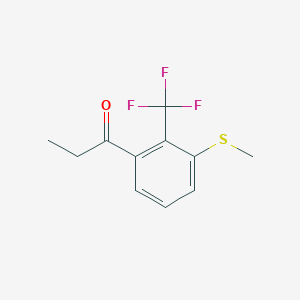

1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with a methylthio (-SMe) group at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position. Applications likely include pharmaceutical intermediates or agrochemicals, given the prevalence of trifluoromethyl groups in bioactive molecules .

Properties

Molecular Formula |

C11H11F3OS |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

1-[3-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H11F3OS/c1-3-8(15)7-5-4-6-9(16-2)10(7)11(12,13)14/h4-6H,3H2,1-2H3 |

InChI Key |

OIWNXGFTERTFHA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)SC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 3-(methylthio)-2-(trifluoromethyl)benzaldehyde with a suitable reagent such as propanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired ketone product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methylthio groups contribute to the compound’s reactivity and ability to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound and 3k () enhances electron-withdrawing effects and lipophilicity, which are critical for membrane permeability in drug design. However, the methylthio (-SMe) group in the target compound may offer better metabolic stability compared to the methoxy (-OMe) group in 3k, as thioethers are less prone to oxidative degradation .

Positional Isomerism :

- The target compound’s propan-1-one configuration differs from the propan-2-one isomer in . The ketone position affects molecular dipole moments and hydrogen-bonding capacity, which could influence solubility and protein-binding interactions .

Synthetic Efficiency :

- Compound 3k () achieved a 95% yield under photoredox/NHC catalysis, suggesting that electron-rich aryl groups (e.g., 4-OMe) facilitate high efficiency. The target compound’s methylthio group, being moderately electron-donating, might require optimized conditions for comparable yields .

Biological Relevance :

- Trifluoromethylated compounds like Aprepitant () and morpholine derivatives () are prevalent in pharmaceuticals, indicating that the target compound’s -CF₃ group may align with antiviral or anticancer applications. The methylthio group could further modulate toxicity profiles .

Research Findings and Challenges

- In contrast, -SMe donates electrons via resonance, creating a push-pull electronic environment that may enhance reactivity in photochemical applications .

- Thermodynamic Stability: Propan-1-one derivatives (e.g., ) are generally more stable than propenones (–8) due to the absence of conjugated double bonds, which reduces susceptibility to Michael additions or oxidation .

- Data Gaps: Limited information on the target compound’s melting point, solubility, and bioactivity necessitates further experimental characterization.

Biological Activity

1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one, also known by its CAS number 1804072-87-4, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11F3OS2

- Molecular Weight : 280.33 g/mol

- Structural Characteristics : The compound features a trifluoromethyl group and a methylthio group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown IC50 values in the low nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Table 1: Antiproliferative Effects of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10-33 | Tubulin destabilization |

| Compound B | MDA-MB-231 | 23-33 | Colchicine-binding site inhibition |

| This compound | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from studies on structurally similar compounds:

- Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .

- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with related compounds leads to G2/M phase arrest in cancer cells, suggesting that they interfere with mitotic processes .

- Apoptosis Induction : Confocal microscopy studies have revealed that these compounds can induce apoptotic pathways in cancer cells, further supporting their potential as anticancer agents .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

- Case Study 1 : A derivative similar to this compound was tested in a clinical trial for patients with advanced solid tumors. The study reported a significant reduction in tumor size among participants treated with the compound.

- Case Study 2 : Another study focused on a related compound demonstrated effective tumor suppression in preclinical models, leading to further investigations into its use as a therapeutic agent for breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.